1-(Benzylamino)cyclohexane-1-carbonitrile;hydrochloride
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Overview
Description
1-(Benzylamino)cyclohexane-1-carbonitrile;hydrochloride is a chemical compound with the molecular formula C14H18N2. It is known for its unique chemical structure and potential biological activities. This compound has garnered significant attention in various fields of research due to its diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylamino)cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with benzylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure optimal yield and purity. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylamino)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylamino derivatives.
Scientific Research Applications
1-(Benzylamino)cyclohexane-1-carbonitrile;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Benzylamino)cyclohexane-1-carbonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain biological processes.
Comparison with Similar Compounds
- 1-(Aminomethyl)cyclohexane-1-carbonitrile
- 1-(Phenylamino)cyclohexane-1-carbonitrile
- 1-(Cyclohexylamino)cyclohexane-1-carbonitrile
Comparison: 1-(Benzylamino)cyclohexane-1-carbonitrile;hydrochloride stands out due to its unique benzylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(benzylamino)cyclohexane-1-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.ClH/c15-12-14(9-5-2-6-10-14)16-11-13-7-3-1-4-8-13;/h1,3-4,7-8,16H,2,5-6,9-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSRTAOJVFEXAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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